

A Comparative Analysis of Methyl Cinnamate: Experimental Data vs. Literature Values

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Compound of Interest

Compound Name: Methyl Cinnamate

Cat. No.: B149221

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This guide provides a comprehensive comparison of the physical and spectroscopic properties of **methyl cinnamate** with established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of experimental outcomes. The guide includes detailed experimental protocols for key analytical techniques and visual workflows to illustrate the characterization process.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the quantitative data for **methyl cinnamate**, presenting a range of literature values for key physical and spectroscopic properties. This allows for a direct comparison with experimentally obtained data.

Property	Literature Value	Experimental Data
Physical Properties		
Melting Point	34-38 °C[1][2][3][4][5]	[Enter Experimental Value]
Boiling Point	260-263 °C[1][2][4][6][7]	[Enter Experimental Value]
Density	1.092 g/cm ³ [4][7]	[Enter Experimental Value]
Refractive Index	1.5771[2][7]	[Enter Experimental Value]
Spectroscopic Properties		
¹ H NMR (CDCl ₃ , 400 MHz)	[Enter Experimental Value]	
δ (ppm)	7.70 (d, J=16.0 Hz, 1H), 7.54-7.49 (m, 2H), 7.41-7.35 (m, 3H), 6.44 (d, J=16.0 Hz, 1H), 3.80 (s, 3H)[8]	
¹³ C NMR (CDCl ₃ , 101 MHz)	[Enter Experimental Value]	
δ (ppm)	167.5, 144.9, 134.5, 130.4, 129.0, 128.1, 117.9, 51.8[8]	
IR Spectroscopy (cm ⁻¹)	[Enter Experimental Value]	
Key Peaks	C=O stretch (~1713 cm ⁻¹), C=C stretch (~1637 cm ⁻¹), C-O stretch, aromatic C-H and C=C stretches[9]	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for reproducing the characterization of **methyl cinnamate**.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

- Apparatus: Mel-Temp apparatus or Thiele tube.[\[10\]](#)
- Procedure:
 - A small, dry sample of **methyl cinnamate** is packed into a capillary tube to a height of 2-3 mm.[\[11\]](#)
 - The capillary tube is placed in the heating block of the apparatus.[\[10\]](#)
 - The sample is heated rapidly to about 20°C below the expected melting point (34-38°C).[\[11\]](#)
 - The heating rate is then slowed to approximately 1-2°C per minute.[\[10\]](#)[\[12\]](#)
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to determine the molecular structure of the compound.

- Apparatus: 400 MHz NMR Spectrometer.
- Procedure:
 - A small amount of the **methyl cinnamate** sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3).
 - The solution is transferred to an NMR tube.
 - The tube is placed in the NMR spectrometer.
 - For ^1H NMR, the spectrum is acquired, and the chemical shifts (δ), splitting patterns (e.g., singlet, doublet, multiplet), and integration values are analyzed.[\[9\]](#)
 - For ^{13}C NMR, the spectrum is acquired to show the chemical shifts of the unique carbon atoms in the molecule.[\[9\]](#)[\[13\]](#)

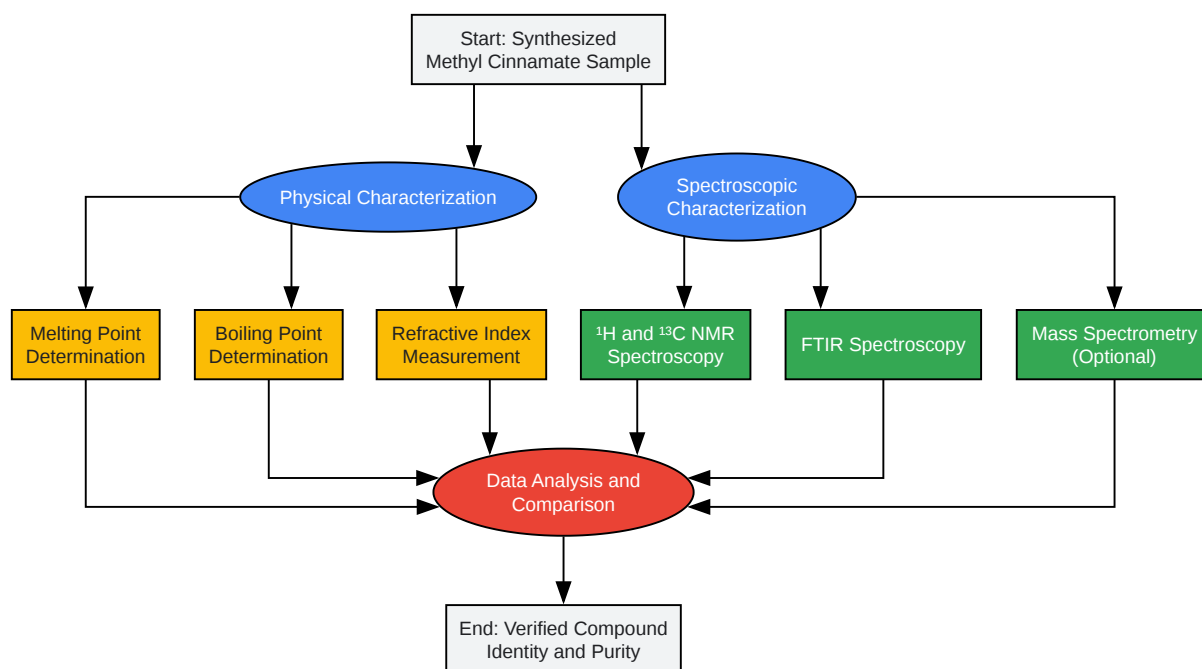
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
- Procedure:
 - Since **methyl cinnamate** is a solid at room temperature, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr).
 - Alternatively, a solution can be prepared using a suitable solvent, and a drop is placed on a salt plate, allowing the solvent to evaporate.
 - The salt plate with the sample is placed in the spectrometer.
 - The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The characteristic absorption peaks corresponding to the functional groups (ester C=O, alkene C=C, aromatic ring) are identified.[\[14\]](#)

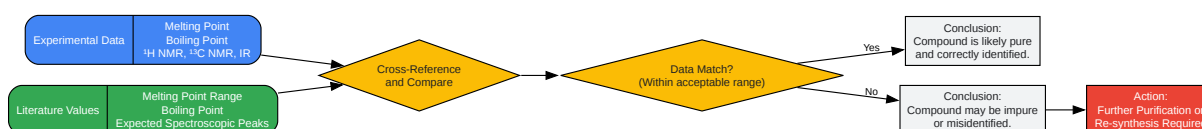
Visualizations

The following diagrams illustrate the experimental and logical workflows involved in the characterization of **methyl cinnamate**.



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Caption: Experimental workflow for the characterization of **Methyl Cinnamate**.



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